molecular formula C20H36N6O6S B13385257 N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13385257
M. Wt: 488.6 g/mol
InChI Key: PVEHVEYAPUNCCP-UHFFFAOYSA-N
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Description

This compound consists of three distinct structural elements:

  • Biotin core: The hexahydrothieno[3,4-d]imidazol-4-yl moiety is a biotin analog, a vitamin essential for carboxylase enzymes and widely used in biochemical assays for affinity binding .
  • PEG linker: A tetraethylene glycol (PEG) chain provides hydrophilicity, flexibility, and reduced steric hindrance in bioconjugation applications .
  • Azide terminal group: The azide enables bioorthogonal click chemistry (e.g., CuAAC with alkynes) for site-specific modifications .

Key applications include proteomics (e.g., chemoselective capture of cysteine-containing peptides) and targeted drug delivery systems .

Properties

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N6O6S/c21-26-23-6-8-30-10-12-32-14-13-31-11-9-29-7-5-22-18(27)4-2-1-3-17-19-16(15-33-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEHVEYAPUNCCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N6O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azido-PEG Amine Intermediate

The key intermediate for the final compound is 2-[2-(2-azidoethoxy)ethoxy]ethanamine , which provides the azide-terminated PEG chain with a terminal amine for amide coupling.

Stepwise synthesis:

Step Reactants & Conditions Product & Yield Notes
1 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride + Sodium iodide + Sodium azide in water, stirred 48 h at 50 °C 2-[2-(2-azidoethoxy)ethoxy]ethanol (90.1% yield) Azide substitution of chloride with NaN3
2 2-[2-(2-azidoethoxy)ethoxy]ethanol + p-Toluenesulfonyl chloride (TsCl) + 6 M NaOH at 0 °C to room temp, nitrogen atmosphere 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate (98.6% yield) Tosylation activates hydroxyl for amination
3 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate + Ammonia solution (28%) in THF, stirred 96 h at 40 °C 2-[2-(2-azidoethoxy)ethoxy]ethanamine (58.8% yield) Nucleophilic substitution by ammonia to form amine

This synthetic route is well-documented and allows for efficient production of the azido-PEG amine intermediate with good yields and purity.

Synthesis of the Biotin-Pentanamide Moiety

The biotin portion is derived from (3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid or its activated derivatives.

  • The pentanamide linkage is formed by coupling the carboxyl group of the biotin derivative with the amine of the azido-PEG intermediate.
  • Typical coupling reagents include carbodiimides (e.g., EDC, DCC) often with additives like HOBt or NHS for activation.
  • The reaction is carried out under mild conditions in solvents like DMF or DMSO to preserve functional groups.

Final Coupling to Form N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

  • The azido-PEG amine and biotin pentanoic acid derivative are reacted to form the amide bond.
  • Purification is typically performed by chromatography (e.g., reverse-phase HPLC) to isolate the pure conjugate.
  • Characterization includes NMR (1H, 13C), mass spectrometry, and IR spectroscopy to confirm structure and purity.

Analytical Data and Characterization

Analytical Method Observations / Data
1H NMR Signals corresponding to biotin ring protons, PEG methylene protons, and azidoethoxy chain confirmed in CDCl3 or DMSO-d6
Mass Spectrometry Molecular ion peak consistent with C18H32N6O5S (m/z ~ 444.5)
IR Spectroscopy Azide stretch peak around 2100 cm^-1, amide carbonyl at ~1650 cm^-1
Melting Point Approximately 110 °C (reported for Biotin-PEG3-azide)

Research Discoveries and Applications

  • The azido-PEG-biotin compound is a versatile linker in PROTACs (Proteolysis Targeting Chimeras) , enabling conjugation to target proteins and E3 ligases.
  • It is used in antibody-drug conjugate (ADC) synthesis for targeted delivery.
  • The azide group facilitates click chemistry for bioconjugation with alkyne-modified molecules, enabling fluorescent labeling or immobilization.
  • The PEG linker imparts water solubility and reduces steric hindrance in biological systems.

Summary Table of Preparation Steps

Step Compound Reaction Type Key Reagents Yield (%) Reference
1 2-[2-(2-azidoethoxy)ethoxy]ethanol Azide substitution 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride, NaI, NaN3 90.1
2 2-[2-(2-azidoethoxy)ethoxy]ethyl tosylate Tosylation TsCl, NaOH 98.6
3 2-[2-(2-azidoethoxy)ethoxy]ethanamine Amination NH3 solution 58.8
4 Final amide conjugate Amide coupling Biotin pentanoic acid derivative, EDC/HOBt or similar Variable (~moderate to high)

Professional Notes

  • The preparation requires careful control of reaction conditions, especially temperature and atmosphere (nitrogen) during tosylation to avoid side reactions.
  • Azide safety precautions must be observed due to potential explosiveness of azide compounds.
  • Purification steps are critical to remove unreacted azides and tosylates.
  • The stereochemistry of the biotin moiety is preserved throughout to maintain biological activity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The molecule contains three primary reactive components:

  • Azide group (-N₃)

  • Amide linkage (-CO-NH-)

  • Thieno[3,4-d]imidazol ring system

  • Ethylene glycol (PEG) chains

Azide Group Reactivity

The terminal azide group is highly reactive in click chemistry , particularly in the Huisgen cycloaddition reaction with alkynes to form stable triazoles. This reaction is catalyzed by copper(I) salts (e.g., CuSO₄) under aqueous conditions, making it ideal for bioconjugation and material science applications .

Amide Hydrolysis

The pentanamide group undergoes hydrolysis under acidic (e.g., HCl) or basic (e.g., NaOH) conditions to yield the corresponding carboxylic acid. This reaction is reversible and influenced by temperature and solvent polarity .

Thieno[3,4-d]imidazol Reactivity

The fused thieno[3,4-d]imidazol ring system is electron-rich due to the imidazole nitrogen, enabling electrophilic substitution reactions (e.g., bromination, nitration). The hexahydro structure may reduce reactivity compared to non-fused analogs, requiring harsher conditions .

PEG Chain Interactions

The triethylene glycol (PEG) chains enhance water solubility and can participate in non-covalent interactions (e.g., hydrogen bonding) or serve as spacers in bioconjugate chemistry .

Reaction Pathways and Conditions

Reaction TypeFunctional GroupConditionsKey ProductsReference
Click Chemistry Azide (-N₃)Cu(I) catalyst, alkyne, aqueous bufferTriazole bioconjugate
Amide Hydrolysis Amide (-CO-NH-)Acid/base, heatPentanoic acid derivative
Electrophilic Substitution Thieno[3,4-d]imidazolElectrophile (e.g., Br₂), solvent (e.g., DCM)Substituted thienoimidazol
PEG Chain Modification Ethylene glycolOxidizing agents (e.g., H₂O₂)Oxidized PEG derivatives

Structural and Functional Comparisons

FeatureThis CompoundRelated Analog (Biotin-PEG3-Azide)
Core Ring Thieno[3,4-d]imidazolThieno[3,4-d]imidazol
Azide Position Terminal ethylene glycol chainTerminal ethylene glycol chain
Solubility Enhanced by PEG chainsEnhanced by PEG chains
Biological Target Potential metabolic/lipid pathwaysBiotin-binding proteins

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. Additionally, the hexahydrothieno[3,4-d]imidazole moiety may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Features of Biotin Derivatives

Compound Name Biotin Core Linker Type Terminal Group Key Applications References
Target Compound Hexahydrothienoimidazol-4-yl PEG (4 ethylene oxide units) Azide Click chemistry, proteomics
N-(2-Aminoethyl)-5-(2-oxohexahydrothienoimidazol-4-yl)pentanamide Hexahydrothienoimidazol-4-yl Ethylenediamine Amine Affinity chromatography, enzyme immobilization
N-(2-(2-(2-(2-Azidoe thoxy)ethoxy)ethoxy)ethyl)-5-(2-oxohexahydrothienoimidazol-4-yl)pentanamide Hexahydrothienoimidazol-4-yl PEG (4 ethylene oxide units) Azide Antibody labeling, drug delivery
5-[(3aS,4S,6aR)-2-oxohexahydrothienoimidazol-4-yl]-N-(3-methoxyphenyl)pentanamide Hexahydrothienoimidazol-4-yl None Methoxyphenyl Small-molecule drug development

Key Observations :

  • The PEG-azide linker in the target compound enhances solubility (e.g., 0.6 g/L in water for similar compounds ) and enables modular conjugation.
  • Amine-terminated analogs (e.g., N-(2-aminoethyl) derivatives) are used in EDC/NHS coupling but lack bioorthogonality .
  • Shorter linkers (e.g., methoxyphenyl in ) limit applications to small-molecule drug scaffolds .

Physicochemical Properties

Table 2: Physicochemical Data

Compound Molecular Weight (g/mol) Solubility Melting Point (°C) Stability
Target Compound ~644 (estimated) High in polar solvents (DMF, DMSO) N/A Stable at -20°C; azide degrades under UV light
N-(2-Aminoethyl)-biotinamide 286.39 0.6 g/L (water, 25°C) 138–140 (hydrochloride salt) Stable in acidic conditions
3-(Substitutedphenyl)-imidazolo-Δ2-isoxazoline () 611.5 Low (ethanol recrystallization) 138 Sensitive to hydrolysis
Biotin-PEG4-azide analogs ~600–650 Soluble in MeOH, CH2Cl2 N/A Azide stable in inert atmospheres

Key Findings :

  • The PEG linker improves aqueous solubility compared to non-PEGylated analogs (e.g., 0.6 g/L vs. <0.1 g/L for aromatic derivatives ).
  • Azide-terminated compounds require storage in dark, anhydrous conditions to prevent decomposition .

Key Insights :

  • HATU-mediated coupling () is efficient for biotin-PEG conjugation but requires chromatographic purification .
  • Click chemistry (e.g., CuAAC) offers high specificity but necessitates post-reaction purification to remove copper .

Table 4: Application-Specific Performance

Compound Application Performance Metrics Limitations
Target Compound Proteomics (cysteine capture) 69% yield in chemoselective labeling Azide photodegradation
Biotin-EDA () Affinity tags High streptavidin binding (Kd ~10⁻¹⁵ M) Limited conjugation flexibility
Triazole-biotin () Antibody-drug conjugates 87% conjugation efficiency Copper-induced toxicity
PEG-free biotin () Small-molecule inhibitors IC50 = 1.2 µM (carbonic anhydrase) Poor solubility in aqueous media

Critical Analysis :

  • The azide group in the target compound enables versatile bioconjugation but requires careful handling .
  • PEG-free analogs exhibit stronger target binding but are unsuitable for in vivo applications due to solubility issues .

Biological Activity

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with potential biological applications. This article reviews its synthesis, biological activity, and relevant studies to provide insights into its pharmacological properties.

The compound's molecular formula is C14H27N4O6BrC_{14}H_{27}N_4O_6Br, and it has a molecular weight of 427.29 g/mol. It exhibits slight solubility in chloroform and methanol but is more soluble in DMSO .

Synthesis

The synthesis of the compound involves multiple steps that include the derivatization of azidoethoxy groups and thienoimidazole moieties. A notable synthetic route includes using 2-azidoethanol derivatives as key intermediates. This approach allows for the introduction of various functional groups that enhance biological activity .

Research indicates that compounds similar to this compound may interact with estrogen receptors (ERs), particularly ERα. The binding affinity for these receptors can influence cellular proliferation in cancer models. For example, analogs have demonstrated varying degrees of agonistic and antagonistic activity depending on their structural modifications .

Case Studies

  • Estrogen Receptor Modulation : In a study evaluating the effects of various estradiol analogs, it was found that modifications at the 11β position could switch the compound's role from an agonist to an antagonist. This suggests that similar modifications in this compound might yield compounds with selective ER modulation capabilities .
  • Anticancer Activity : A recent investigation into biguanide-PROTACs revealed that compounds with structural similarities to this compound exhibited significant antiproliferative effects in pancreatic cancer cells. The mechanism involved AMPK activation and mitochondrial protein degradation pathways .

Data Tables

Property Value
Molecular FormulaC14H27N4O6Br
Molecular Weight427.29 g/mol
SolubilitySlightly soluble in chloroform and methanol; soluble in DMSO
CAS Number1415800-37-1
Biological Activity Findings
Estrogen Receptor BindingHigh relative binding affinity observed
Antiproliferative EffectsSignificant inhibition in cancer cell lines

Q & A

Q. What are the critical steps for synthesizing the compound with high yield and purity?

Methodological Answer:

  • Reagent Selection : Use mercury(II) perchlorate tetrahydrate for efficient deprotection of thiol groups, as demonstrated in multi-step syntheses of structurally related biotinylated compounds .
  • Purification : Silica gel chromatography with eluents like CH2_2Cl2_2-MeOH (8:1 or 9:1) is effective for isolating intermediates and final products. Yields ≥69% are achievable with optimized gradients .
  • Validation : Confirm purity via mass spectrometry (e.g., ESI-MS) and 1^1H-NMR. For example, a mass accuracy of ±0.05 Da (calcd. 643.28 vs. found 643.33) ensures structural fidelity .

Q. How can spectroscopic methods validate the compound’s structural integrity?

Methodological Answer:

  • 1^1H-NMR : Monitor characteristic peaks, such as the biotin moiety’s hexahydrothienoimidazolone protons (δ ~4.3–4.5 ppm) and azido-PEG chain resonances (δ ~3.5–3.7 ppm) .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular weight (e.g., C32_{32}H43_{43}N4_4O8_8S requires 643.28 Da; observed 643.33 Da) .
  • FT-IR : Detect the azide stretch (~2100 cm1^{-1}) and amide carbonyl (~1650 cm1^{-1}) for functional group verification.

Advanced Research Questions

Q. How can this compound be functionalized as a biotinylated probe for studying protein interactions?

Methodological Answer:

  • Click Chemistry : Utilize the terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach alkyne-modified ligands or fluorophores. This enables site-specific conjugation for pull-down assays .
  • Biotin-Avidin Capture : Leverage the biotin moiety (2-oxohexahydrothienoimidazole) for streptavidin-based enrichment in proteomic studies. For example, Lin et al. used a similar biotinylated tag to isolate cysteine-containing peptides in human colon carcinoma cells .
  • Quantitative Analysis : Combine with SILAC (stable isotope labeling by amino acids in cell culture) for comparative proteomics, ensuring low-abundance protein detection .

Q. What strategies resolve reactivity discrepancies in chemoselective applications?

Methodological Answer:

  • Competitive Substrate Screening : Test the compound’s azide reactivity against alternative nucleophiles (e.g., thiols or amines) under varying pH conditions. Adjust reaction buffers (e.g., PBS vs. Tris-HCl) to optimize selectivity .
  • Stability Profiling : Monitor degradation in aqueous solutions via LC-MS. For azido-PEG chains, storage at -20°C in anhydrous DMSO minimizes hydrolysis .
  • Theoretical Modeling : Use density functional theory (DFT) to predict azide activation barriers, aligning experimental outcomes with computational insights (e.g., bond dissociation energies for N3_3-PEG intermediates) .

Q. How can the compound’s PEG spacer influence its performance in biological systems?

Methodological Answer:

  • Solubility Enhancement : The tetraethylene glycol (PEG4_4) chain improves aqueous solubility, critical for in vitro assays. Compare logP values (e.g., calculated vs. experimental) to assess hydrophilicity .
  • Reduced Non-Specific Binding : PEG spacers minimize hydrophobic interactions with non-target proteins, as shown in polymer-based blocking agents for immunochemical analyses .
  • Steric Effects : Optimize PEG length (e.g., PEG4_4 vs. PEG6_6) to balance probe accessibility and steric hindrance during target binding. Empirical testing with surface plasmon resonance (SPR) can quantify affinity changes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields?

Methodological Answer:

  • Parameter Optimization : Replicate reactions with controlled humidity (≤30% RH) and inert atmospheres (N2_2/Ar) to mitigate azide degradation. For example, mercury(II) perchlorate-mediated steps are sensitive to moisture .
  • Alternative Catalysts : Compare yields using DCC/DMAP vs. HATU/DIPEA for amide bond formation. HATU may improve coupling efficiency (>80%) in polar aprotic solvents like DMF .
  • Batch Analysis : Use HPLC to identify impurities (e.g., unreacted biotin or PEG derivatives) that reduce apparent yields. Repurification via reverse-phase chromatography can recover >95% purity .

Application-Specific Methodologies

Q. What protocols enable the compound’s use in photoaffinity labeling?

Methodological Answer:

  • Photoactivatable Groups : Substitute the azide with a diazirine or benzophenone moiety via post-synthetic modification. For example, UV irradiation (365 nm) activates diazirines for covalent crosslinking with proximal biomolecules .
  • Target Identification : Combine with SILAC and LC-MS/MS to identify binding partners in complex mixtures, as demonstrated in fluorophosphonate probe studies .

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